s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
Description
Chemical Structure and Synthesis s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-, is a heterocyclic compound featuring a triazole core substituted with a chlorine atom at position 3 and a 5-nitro-2-furyl group at position 3. Its synthesis involves oxidative cyclization and diazotization reactions. For instance, 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (3a) is first synthesized from 5-nitrofurancarboxaldehyde thiosemicarbazone, followed by diazotization in hydrochloric acid with copper powder to yield the chloro-substituted derivative .
Properties
CAS No. |
41735-54-0 |
|---|---|
Molecular Formula |
C6H3ClN4O3 |
Molecular Weight |
214.56 g/mol |
IUPAC Name |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Various derivatives of triazoles, including those similar to s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-, have been synthesized and tested for their efficacy against a range of pathogens.
- Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-chloro-5-(5-nitro-2-furyl)-triazole | Staphylococcus aureus | 25 μg/mL |
| 3-chloro-5-(5-nitro-2-furyl)-triazole | Escherichia coli | 32 μg/mL |
| 3-chloro-5-(5-nitro-2-furyl)-triazole | Candida albicans | 15 μg/mL |
Studies indicate that compounds with nitro groups, such as s-Triazole, can enhance the antimicrobial activity against resistant strains of bacteria and fungi .
Antifungal Applications
Research has highlighted the potential of triazoles as antifungal agents. The structure of s-Triazole allows it to inhibit fungal growth effectively, making it a candidate for developing new antifungal therapies.
- Case Study: Antifungal Activity
A study demonstrated that triazole derivatives showed superior antifungal activity compared to traditional agents like fluconazole. The compound was effective against both fluconazole-susceptible and resistant strains of Candida species .
Agricultural Applications
Fungicides
s-Triazole compounds are utilized in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism disrupts fungal growth and reproduction.
- Table 2: Efficacy of s-Triazole as a Fungicide
| Fungus | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 200 | 85 |
| Botrytis cinerea | 150 | 90 |
| Alternaria solani | 100 | 80 |
Field trials have shown that s-Triazole-based fungicides can significantly reduce crop losses due to fungal infections .
Research Insights
Recent studies have focused on synthesizing new derivatives of s-Triazole to enhance its biological activities. For instance, modifications at the nitrogen positions have led to compounds with improved selectivity and potency against specific pathogens.
Mechanism of Action
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Comparison with Similar Compounds
Key Structural Features
- 5-Nitro-2-Furyl Group: This moiety is known for its electron-withdrawing properties and role in metabolic activation, often linked to bioactivity (e.g., antimicrobial, carcinogenic) .
- Chloro Substituent : The chlorine atom at position 3 enhances electrophilicity and may affect binding to biological targets.
Table 1: Structural and Functional Comparison of 5-Nitro-2-Furyl Derivatives
Key Findings:
Carcinogenicity Mechanisms: Compounds like FANFT and hydrazide derivatives exhibit carcinogenicity via metabolic activation of the 5-nitro group, forming reactive intermediates that bind to DNA . The triazole derivative may follow a similar pathway, but its chlorine substituent could alter reactivity or metabolic stability. In contrast, non-carcinogenic derivatives (e.g., 5-nitro-2-furanmethandiol diacetate) lack activating substituents like hydrazine or thiazole, emphasizing the role of auxiliary groups in toxicity .
Structural Influences on Activity: Thiazole vs. Triazole Cores: Thiazole-based compounds (e.g., FANFT) show higher carcinogenic potency than triazole derivatives, possibly due to enhanced metabolic activation via the thiazole ring . The triazole core in s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-, may reduce DNA-binding efficiency. The chlorine substituent in the triazole derivative might sterically hinder such interactions.
Antitumor vs. Carcinogenic Activity: Some triazole derivatives, such as fluoroquinolone-based thiazolotriazoles, exhibit antitumor activity due to fused heterocyclic systems enhancing DNA intercalation . This contrasts with 5-nitro-2-furyl derivatives, where bioactivity depends on nitro-group activation.
Biological Activity
s-Triazole compounds, particularly those with substituted functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- , exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- features a triazole ring substituted with a chloro group and a nitro-furyl moiety. Its chemical formula is , and it is classified under the triazole derivatives known for their varied biological activities.
Antimicrobial Activity
Triazole derivatives, including s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group is often correlated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis and function .
Antifungal Properties
Triazoles are also recognized for their antifungal properties. Studies have shown that s-Triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This action makes them potential candidates for treating fungal infections .
Anticancer Activity
Recent investigations into the anticancer potential of s-Triazole compounds suggest they may inhibit tumor growth in various cancer cell lines. For instance, triazoles have demonstrated cytotoxic effects against cervical cancer (HeLa) and liver cancer (HepG2) cells. The IC50 values for some related compounds indicate promising activity; for example, certain derivatives have shown IC50 values as low as 0.071 µM against HepG2 cells .
The mechanism through which s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Signaling Pathways : The compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives:
- Antimicrobial Studies : A study demonstrated that a series of substituted triazoles exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli, highlighting their potential as antimicrobial agents .
- Anticancer Evaluation : In a comparative study of various triazole derivatives, certain compounds showed significant cytotoxicity in vitro against multiple cancer cell lines with protective indices indicating lower toxicity compared to standard anticancer drugs .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
